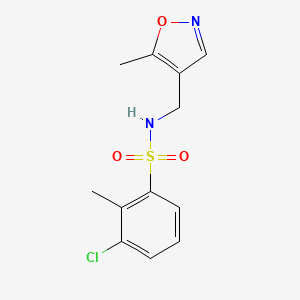

3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Description

3-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at position 3, a methyl group at position 2 on the benzene ring, and a (5-methylisoxazol-4-yl)methyl group attached via the sulfonamide nitrogen. The isoxazole moiety introduces heterocyclic aromaticity, while the methyl and chloro groups influence electronic and steric properties. This compound is structurally analogous to sulfonamide-based pharmaceuticals, which often exhibit biological activity targeting enzymes or receptors.

Properties

IUPAC Name |

3-chloro-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3S/c1-8-11(13)4-3-5-12(8)19(16,17)15-7-10-6-14-18-9(10)2/h3-6,15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLCYDOKKNADTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C(ON=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 3-Chloro-2-Methylbenzene

The chlorosulfonation of 3-chloro-2-methylbenzene follows established protocols for aromatic sulfonation. In this reaction, chlorosulfonic acid (ClSO₃H) acts as both the sulfonating and chlorinating agent.

Procedure :

- 3-Chloro-2-methylbenzene (10 mL) is dissolved in chloroform (40 mL) and cooled to 0°C.

- Chlorosulfonic acid (25 mL) is added dropwise under vigorous stirring to minimize side reactions.

- After the initial exothermic reaction subsides, the mixture is heated to 110°C for 5–8 hours to ensure complete sulfonation.

- The reaction mixture is poured into crushed ice, and the chloroform layer is separated, washed with cold water, and dried over anhydrous sodium sulfate.

- Evaporation of the solvent yields 3-chloro-2-methylbenzenesulfonyl chloride as a pale yellow solid (70–85% yield).

Key Considerations :

- Temperature control during chlorosulfonic acid addition is critical to prevent decomposition.

- The use of chloroform as a solvent facilitates the separation of the sulfonyl chloride from aqueous byproducts.

Preparation of (5-Methylisoxazol-4-yl)Methylamine

The amine component, (5-methylisoxazol-4-yl)methylamine, is synthesized via a cycloaddition-reduction sequence.

Isoxazole Ring Formation via [3+2] Cycloaddition

The isoxazole core is constructed using a nitrile oxide-alkyne cycloaddition (Huisgen reaction):

- Generation of nitrile oxide : Hydroxymoyl chloride (R–C≡N–O–Cl), derived from 5-methylfuran-2-carbaldehyde, is prepared by treating the aldehyde with hydroxylamine hydrochloride and subsequent chlorination with N-chlorosuccinimide (NCS).

- Cycloaddition : The nitrile oxide is reacted with propiolic acid methyl ester in the presence of triethylamine to form 5-methylisoxazole-4-carboxylate.

- Reduction : The ester is reduced to the alcohol using lithium aluminum hydride (LiAlH₄), yielding (5-methylisoxazol-4-yl)methanol.

Conversion to Primary Amine

The alcohol is converted to the primary amine via a Gabriel synthesis:

- Mitsunobu Reaction : (5-Methylisoxazol-4-yl)methanol is treated with phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) to form the phthalimide-protected amine.

- Deprotection : Hydrazine hydrate is used to cleave the phthalimide group, yielding (5-methylisoxazol-4-yl)methylamine (60–75% overall yield).

Sulfonamide Coupling Reaction

The final step involves the nucleophilic substitution of the sulfonyl chloride with the synthesized amine.

Procedure :

- 3-Chloro-2-methylbenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- (5-Methylisoxazol-4-yl)methylamine (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.

- The reaction is stirred at room temperature for 12–16 hours, monitored by TLC.

- The mixture is washed with 1M HCl, saturated NaHCO₃, and brine.

- The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the title compound as a white solid (65–80% yield).

Optimization Notes :

- Excess amine ensures complete consumption of the sulfonyl chloride.

- Triethylamine improves reaction efficiency by neutralizing HCl, shifting the equilibrium toward product formation.

Alternative Synthetic Routes

Direct Sulfonation of Prefunctionalized Intermediates

An alternative approach involves prefunctionalizing the benzene ring with both methyl and chloro groups before sulfonation. For example, 3-chloro-2-methylbenzoic acid can be sulfonated using concentrated sulfuric acid, followed by conversion to the sulfonyl chloride using PCl₅.

Analytical Characterization

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H, Ar–H), 7.45 (d, J = 8.2 Hz, 1H, Ar–H), 6.25 (s, 1H, isoxazole-H), 4.35 (s, 2H, CH₂NH), 2.50 (s, 3H, Ar–CH₃), 2.30 (s, 3H, isoxazole-CH₃).

- LC-MS : [M+H]⁺ = 301.1 (calculated for C₁₂H₁₃ClN₂O₃S: 300.03).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and inert atmosphere |

| Low amine nucleophilicity | Activate amine with bases (e.g., NaOH) |

| Purification difficulties | Employ gradient elution in column chromatography |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds allows it to be used as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the synthesis of new antibiotics.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |

|---|---|---|---|---|

| Target Compound | Not provided | C₁₂H₁₂ClN₃O₃S* | 3-Cl, 2-Me, (5-Me-isoxazol-4-yl)methyl | — |

| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide | 156324-47-9 | C₁₂H₁₃N₃O₅S₂ | 4-MeSO₂NH, 5-Me-isoxazol-3-yl | 0.86 |

| 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide | 901397-84-0 | C₁₂H₁₂ClN₃O₄S | 2-Cl, acetamide, 5-Me-isoxazol-3-yl | 0.94 |

| 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide | 532386-24-6 | C₁₆H₁₃ClN₂O₃S | 4-Cl, (3-Ph-5-isoxazolyl)methyl | — |

| 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide | 723744-93-2 | C₁₆H₁₈ClNO₃S | 5-Cl, 2-OMe, 4-Me, 2-phenylethyl | — |

*Calculated based on structural features.

Key Structural and Functional Differences

N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (CAS 156324-47-9)

- Substituent Position : The sulfonamide group is at position 4 on the benzene ring, compared to position 1 in the target compound.

- Functional Groups : Incorporates a methylsulfonamido group (MeSO₂NH) instead of the target’s chloro-methyl combination.

- Implications : The methylsulfonamido group may enhance solubility due to polarity but reduce lipophilicity compared to the chloro substituent .

2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 901397-84-0) Similarity Score: Highest (0.94), indicating close structural overlap. Key Differences: Replaces the benzene ring’s methyl group with an acetamide moiety. However, the altered electronic profile (electron-withdrawing chloro vs. electron-donating methyl) may affect acidity and metabolic stability .

4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 532386-24-6) Substituent Variation: Chloro at position 4 (vs. 3 in the target) and a phenyl-substituted isoxazole. The 4-chloro placement may alter steric interactions in enzyme-binding pockets .

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2)

- Structural Divergence : Features a methoxy group (electron-donating) and a phenethyl chain instead of the isoxazolemethyl group.

- Implications : The phenethyl chain could improve bioavailability via enhanced lipophilicity, while the methoxy group may modulate electronic effects on the sulfonamide’s acidity .

Theoretical Implications of Substituent Variations

- Chloro vs. Methyl/methoxy groups (electron-donating) may reduce acidity but improve metabolic stability.

- Isoxazole Modifications : The position of methyl substitution (4 vs. 3) and phenyl incorporation in isoxazole rings influence π-π stacking and hydrophobic interactions.

- Chain Flexibility : Compounds with rigid isoxazolemethyl groups (target) vs. flexible phenethyl chains (CAS 723744-93-2) may exhibit divergent binding kinetics due to conformational entropy differences.

Biological Activity

3-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- A chloro group at the 3-position of the benzene ring.

- A methyl group at the 2-position.

- A sulfonamide group attached to a methylisoxazole moiety.

The presence of these functional groups contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. It is hypothesized that it may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby preventing their normal function.

Biological Activity Overview

The compound has been studied for its potential applications in various fields, including:

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antibiotic development.

- Cardiovascular Effects : Research indicates that derivatives of benzenesulfonamide can influence perfusion pressure and coronary resistance in isolated rat heart models. For instance, studies have shown that specific sulfonamide derivatives reduce coronary resistance significantly compared to controls .

Case Study: Perfusion Pressure and Coronary Resistance

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The experimental design included:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

Results indicated that Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) significantly decreased perfusion pressure and coronary resistance compared to other compounds tested .

Docking Studies

Docking studies have suggested that some sulfonamides may act as calcium channel inhibitors. For example, the interaction of certain derivatives with calcium channel proteins was evaluated using computational docking methodologies, indicating potential pathways for therapeutic applications in cardiovascular diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-Chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide | Similar structure but different halogenation pattern |

| 3-Chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide | Lacks the methyl group at the 2-position |

| 2-Methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide | Different substitution pattern affecting activity |

Q & A

Q. How is 3-chloro-2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide synthesized, and what key steps ensure purity?

Answer: The synthesis involves multi-step reactions, including sulfonamide coupling and isoxazole ring functionalization. Key steps include:

- Coupling Reagents: Use of sulfonyl chlorides and amines under inert atmospheres to prevent hydrolysis .

- Temperature Control: Maintaining low temperatures (0–5°C) during exothermic steps to avoid side reactions .

- Purification: Column chromatography or recrystallization in solvents like ethanol or dichloromethane to isolate the compound.

- Validation: Confirm purity via HPLC (>95%) and characterize intermediates with -NMR and -NMR .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Answer: Essential methods include:

- Nuclear Magnetic Resonance (NMR): -NMR to identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and -NMR to confirm aromatic and heterocyclic carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 355.05) .

- X-ray Crystallography: For absolute configuration determination if single crystals are obtained .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Answer:

- Solubility Screening: Use DMSO for stock solutions and test solubility in PBS or cell culture media via nephelometry .

- Stability Studies: Monitor degradation under varying pH (4–9) and temperatures (4–37°C) using HPLC over 24–72 hours .

Advanced Research Questions

Q. What strategies optimize reaction yields during scale-up synthesis?

Answer: Key variables include:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity of the sulfonamide intermediate .

- Catalyst Screening: Transition metals (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl) for cyclization .

- Kinetic Analysis: Track reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition)?

Answer:

- Orthogonal Assays: Validate results using fluorescence-based assays alongside radiometric methods to rule out interference .

- Purity Verification: Re-test compound batches with LC-MS to exclude impurities (e.g., unreacted sulfonyl chloride) .

- Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict off-target interactions .

Q. What methodologies validate the compound’s mechanism of action in cancer cell lines?

Answer:

- Apoptosis Assays: Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .

- Pathway Analysis: Western blotting for key proteins (e.g., PARP cleavage, caspase-3 activation) .

- Gene Knockdown: siRNA silencing of suspected targets (e.g., kinases) to confirm dependency .

Q. How can computational modeling support experimental design for target interaction studies?

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding stability over 100 ns trajectories using GROMACS .

- QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity .

- Free Energy Calculations: MM-PBSA to estimate binding affinities for lead optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.